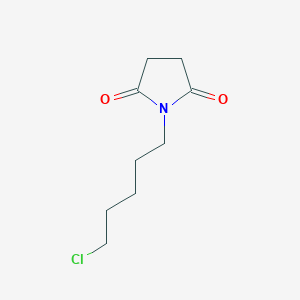
1-(5-Chloropentyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloropentyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. This compound consists of a pyrrolidine ring substituted with a 5-chloropentyl group. Pyrrolidine-2,5-dione derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-(5-Chloropentyl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of succinimide with 5-chloropentylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(5-Chloropentyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives such as alcohols or amines.
Substitution: The chloropentyl group in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the nucleophile used.
Scientific Research Applications
1-(5-Chloropentyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It may be used in the development of new drugs or as a tool to study specific biological processes.
Medicine: Pyrrolidine-2,5-dione derivatives, including this compound, are investigated for their potential therapeutic applications. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry: This compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(5-Chloropentyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Chloropentyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives. Similar compounds include:
1-(5-Bromopentyl)pyrrolidine-2,5-dione: This compound has a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
1-(5-Methylpentyl)pyrrolidine-2,5-dione: The presence of a methyl group instead of chlorine can significantly alter the compound’s properties and applications.
1-(5-Hydroxypentyl)pyrrolidine-2,5-dione: The hydroxyl group introduces additional hydrogen bonding capabilities, affecting the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H14ClNO2 |
|---|---|
Molecular Weight |
203.66 g/mol |
IUPAC Name |
1-(5-chloropentyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H14ClNO2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13/h1-7H2 |
InChI Key |
LCEOPLCGZWADIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



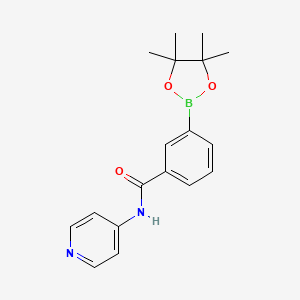
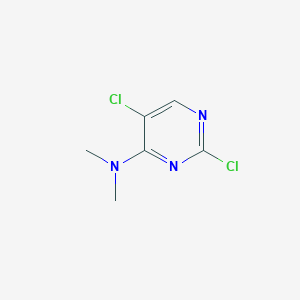
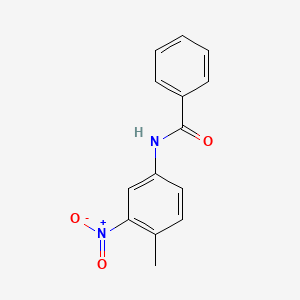
![[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid](/img/structure/B13991298.png)
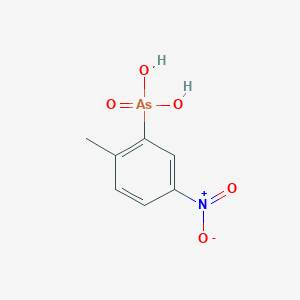
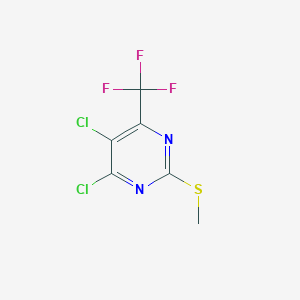
![4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine](/img/structure/B13991313.png)
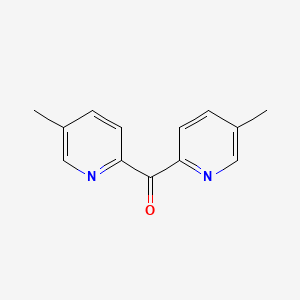
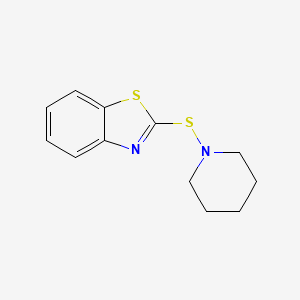

![2-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B13991337.png)
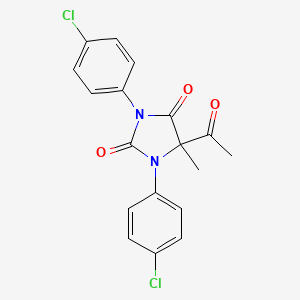
![1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B13991366.png)
